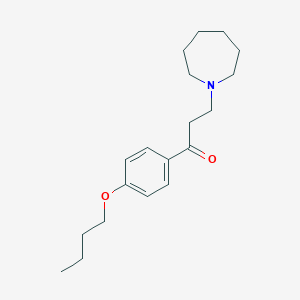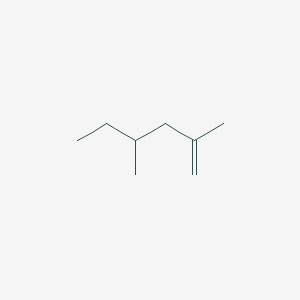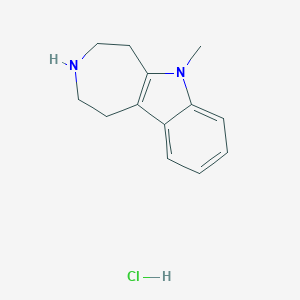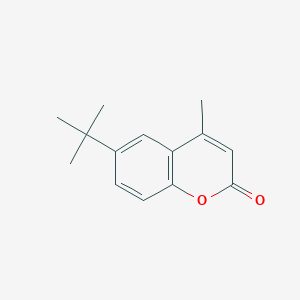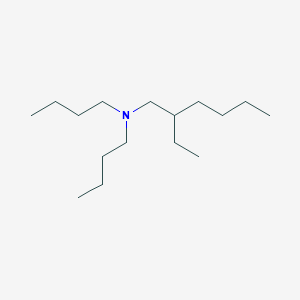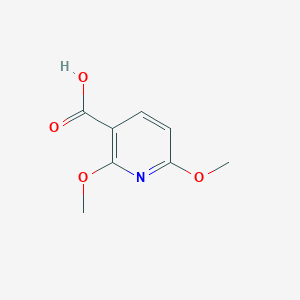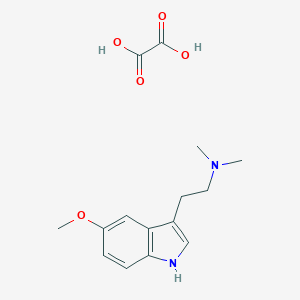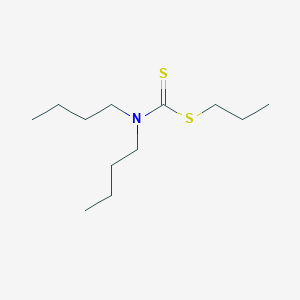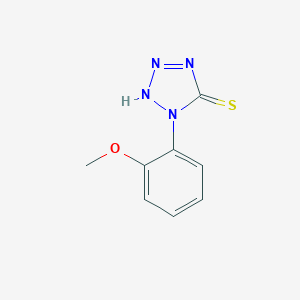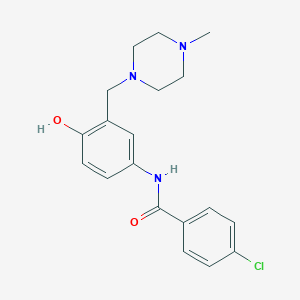
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research. In
Mechanism Of Action
The mechanism of action of Benzanilide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors. Benzanilide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function and behavior.
Biochemical And Physiological Effects
Benzanilide has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improvements in cognitive function and memory. Benzanilide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of specific receptors in the brain.
Advantages And Limitations For Lab Experiments
Benzanilide has several advantages and limitations for lab experiments. One advantage is its ability to selectively target specific receptors and enzymes, making it a valuable tool for investigating the role of these molecules in biological systems. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of Benzanilide is a complex process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of Benzanilide. One potential area of research is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Benzanilide and its potential applications in various fields of research. Finally, the development of new derivatives of Benzanilide may lead to the discovery of even more potent and selective inhibitors of specific receptors and enzymes.
Synthesis Methods
The synthesis method of Benzanilide involves the reaction of 4-chloro-4'-hydroxybenzophenone with 4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting compound is then treated with benzoyl chloride to yield the final product. The synthesis of Benzanilide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
Benzanilide has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including pharmacology, biochemistry, and neuroscience. Benzanilide has been used as a tool to study the mechanism of action of various drugs and to investigate the role of specific receptors in biological systems.
properties
CAS RN |
17183-40-3 |
|---|---|
Product Name |
Benzanilide, 4-chloro-4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)- |
Molecular Formula |
C19H22ClN3O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-chloro-N-[4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-8-10-23(11-9-22)13-15-12-17(6-7-18(15)24)21-19(25)14-2-4-16(20)5-3-14/h2-7,12,24H,8-11,13H2,1H3,(H,21,25) |
InChI Key |
YXSSCVWDQXKKJA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Other CAS RN |
17183-40-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



